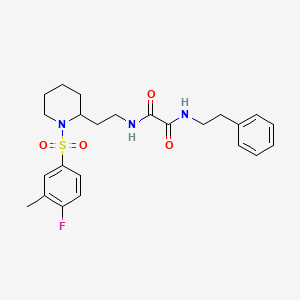

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide

Description

N1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide is a synthetic small molecule characterized by a piperidine core substituted with a 4-fluoro-3-methylphenyl sulfonyl group at the 1-position and an oxalamide linker bridging a phenethyl group at the N2 position (Figure 1). The oxalamide linker and sulfonyl group may confer distinct pharmacokinetic properties, including metabolic stability and receptor-binding specificity.

Propriétés

IUPAC Name |

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O4S/c1-18-17-21(10-11-22(18)25)33(31,32)28-16-6-5-9-20(28)13-15-27-24(30)23(29)26-14-12-19-7-3-2-4-8-19/h2-4,7-8,10-11,17,20H,5-6,9,12-16H2,1H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABDMICEAYECRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural Analogues in the Piperidine Sulfonamide/Oxalamide Family

The compound shares structural motifs with several piperidine-based derivatives, including W-18, W-15, and fentanyl, as well as oxalamide-containing molecules (Table 1).

Table 1: Structural Comparison of Piperidine-Based Compounds

Key Observations:

Piperidine Substitution Position: The target compound, W-18, and W-15 feature a 2-piperidinyl core, whereas fentanyl utilizes a 4-piperidinyl substitution.

Linker Chemistry :

- The oxalamide linker in the target compound differs from the sulfonamide linkers in W-18/W-15 and the propanamide in fentanyl. Oxalamides are less electrophilic than sulfonamides, which may reduce off-target interactions or metabolic degradation .

Substituent Effects :

- The 4-fluoro-3-methylphenyl sulfonyl group in the target compound replaces the nitro (W-18) or chloro (W-15) substituents. Fluorine’s electron-withdrawing nature and small atomic radius enhance both binding affinity and metabolic stability compared to bulkier or more reactive groups .

Functional and Pharmacological Implications

- Receptor Specificity: Fentanyl’s 4-piperidinyl propanamide structure is optimized for µ-opioid receptor agonism, while the target compound’s 2-piperidinyl oxalamide structure may shift selectivity toward non-opioid receptors (e.g., sigma-1) or novel targets .

Metabolic Stability :

The sulfonyl group in the target compound improves resistance to cytochrome P450-mediated oxidation compared to W-18’s nitro group, which is prone to reduction into toxic metabolites (e.g., hydroxylamines) .Toxicity Profile : Unlike W-18, which exhibits cardiotoxic risks due to nitro group metabolism, the target compound’s fluorine and methyl substituents likely mitigate such liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.